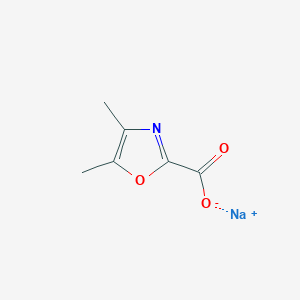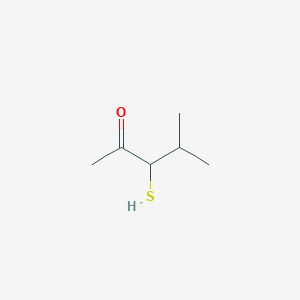![molecular formula C8H18N2 B13449866 rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis CAS No. 33028-41-0](/img/structure/B13449866.png)
rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring with a dimethylamino group and an amine group attached to it, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine as a reagent, which can be introduced through nucleophilic substitution reactions.
Introduction of the amine group: This can be achieved through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, affecting various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33028-41-0 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-10(2)6-7-4-3-5-8(7)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
DPRDFTIGFKZCPX-YUMQZZPRSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CCC[C@@H]1N |
Canonical SMILES |
CN(C)CC1CCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)










